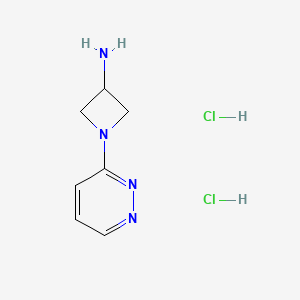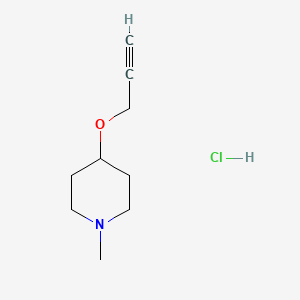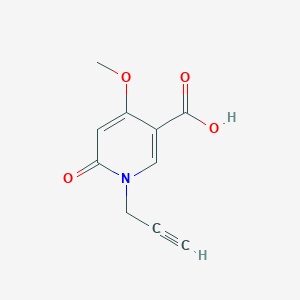![molecular formula C15H12ClN3O2 B1472912 1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole CAS No. 1803599-68-9](/img/structure/B1472912.png)
1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole
概要
説明
This compound is a benzodiazole derivative. Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tebuconazole are synthesized through a series of reactions including the synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, preparation of 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, and synthesis of tebuconazole .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Benzodiazoles and their derivatives, including compounds with nitro groups and chlorophenyl moieties, are synthesized through various chemical reactions that offer a wide range of applications in medicinal chemistry, material science, and organic synthesis. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazoles, demonstrates the utility of these molecules as intermediates in preparing metal passivators and light-sensitive materials, showcasing the versatility and environmental benignity of their synthesis processes (Gu et al., 2009).
Biological Activities
Benzothiazole derivatives, structurally related to benzodiazoles, exhibit a broad spectrum of biological activities, making them valuable in the development of new therapeutic agents. These compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The therapeutic potential of benzothiazoles highlights the importance of heterocyclic compounds in drug discovery and their role in treating various diseases (Kamal et al., 2015). Further research into benzodiazole derivatives could unveil new biological activities and therapeutic applications.
Optoelectronic Materials
The structural motifs of benzodiazoles and their derivatives are integral to the development of optoelectronic materials. These compounds are key in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The review on quinazolines, a group related to benzodiazoles, reports their application in luminescent small molecules and chelate compounds, which are valuable for photo- and electroluminescence in optoelectronic devices (Lipunova et al., 2018). This suggests that 1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole and similar compounds could play a significant role in the field of optoelectronics, particularly in the development of new luminescent materials and organic light-emitting diodes (OLEDs).
Safety and Hazards
作用機序
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Some indole derivatives are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, ranging from the inhibition of viral replication in the case of antiviral activity, to the induction of cell death in the case of anticancer activity .
生化学分析
Biochemical Properties
1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound can interact with various proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . For example, the inhibition of acetylcholinesterase by this compound involves the formation of a stable complex with the enzyme, blocking its activity and leading to an accumulation of acetylcholine . Additionally, this compound can interact with DNA, either by intercalating between base pairs or by forming covalent bonds with nucleotides, resulting in changes in DNA structure and function . These interactions can lead to alterations in gene expression and the activation of DNA repair mechanisms .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or high temperatures can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and apoptosis . These effects are often dose-dependent and can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration . In some cases, chronic exposure to high doses of this compound can lead to the development of tumors or other long-term health issues .
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The primary metabolic pathways for this compound include oxidation, reduction, and conjugation reactions . These metabolic processes can alter the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and toxicity . Additionally, the metabolites of this compound can interact with other biomolecules, potentially leading to secondary effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . In some cases, this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by factors such as its chemical properties, the presence of targeting signals, and post-translational modifications . For example, the nitro group of this compound can undergo reduction to form reactive intermediates that can bind to mitochondrial proteins, affecting mitochondrial function and leading to the production of reactive oxygen species . Additionally, the interaction of this compound with nuclear proteins can influence gene expression and DNA repair processes .
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-3-1-11(2-4-12)7-8-18-10-17-14-9-13(19(20)21)5-6-15(14)18/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTUZMRLYYTGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)
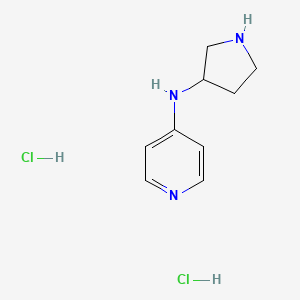
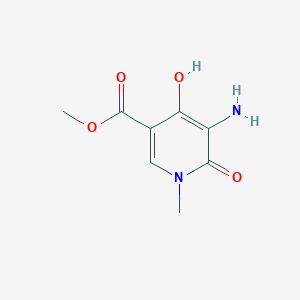
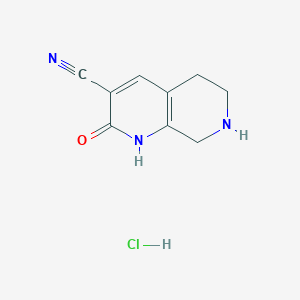
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)
